molecular formula C20H26N2O4S2 B4234371 N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide

Cat. No. B4234371
M. Wt: 422.6 g/mol
InChI Key: OFZDBNJFOPNPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide, commonly known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic effects. PEP005 belongs to a class of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant. PEP005 has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

PEP005 works by activating protein kinase C (PKC) in cells. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PEP005 activates PKC by binding to its regulatory domain, leading to the activation of downstream signaling pathways that result in anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
PEP005 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. PEP005 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

PEP005 has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying PKC signaling pathways. PEP005 is also relatively easy to synthesize, making it readily available for research purposes. However, PEP005 has some limitations in lab experiments. It has been shown to be cytotoxic at high concentrations, making it difficult to study its effects in vivo. Additionally, PEP005 has poor solubility in water, making it difficult to administer in animal models.

Future Directions

There are several future directions for research on PEP005. One area of research is the development of PEP005 analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another area of research is the investigation of the potential use of PEP005 in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the precise mechanisms of PEP005's anti-tumor and anti-inflammatory effects.

Scientific Research Applications

PEP005 has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for the treatment of various cancers. PEP005 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as psoriasis and eczema.

properties

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-2-19-10-6-7-15-22(19)28(25,26)20-13-11-18(12-14-20)21-27(23,24)16-17-8-4-3-5-9-17/h3-5,8-9,11-14,19,21H,2,6-7,10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZDBNJFOPNPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide
Reactant of Route 3
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide
Reactant of Route 5
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide
Reactant of Route 6
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.